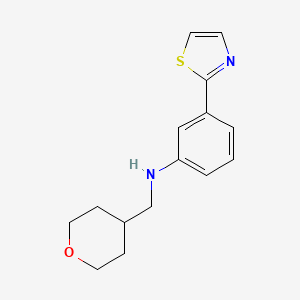

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline

描述

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline is a synthetic compound with a complex structure that has garnered attention in various scientific research areas due to its potential biological activities. This article delves into its biological activity, highlighting key findings, relevant case studies, and comparative data.

Structural Overview

The compound features a molecular formula of C15H18N2OS and a molecular weight of 274.4 g/mol. Its structure includes:

- Oxan-4-ylmethyl group : A tetrahydrofuran derivative that may influence solubility and biological interactions.

- 1,3-Thiazol-2-yl moiety : A five-membered ring containing nitrogen and sulfur, contributing to the compound's reactivity and biological properties.

This unique combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-methoxyphenyl)-1,3-thiazole | Thiazole ring with methoxyphenyl group | Antitumor properties |

| 2-amino-N-(thiazol-2-yl)benzamide | Thiazole linked to an amide group | Antimicrobial activity |

| 4-(thiazol-2-yloxy)benzaldehyde | Thiazole connected via an ether linkage | Potential anti-inflammatory effects |

The thiazole ring is known for its role in enhancing the antimicrobial properties of various compounds, indicating that this compound may follow this trend.

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, studies on related thiazole derivatives have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in treating cognitive decline .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have demonstrated that derivatives of thiazole exhibit varying degrees of biological activity. For instance, a study highlighted that certain thiazole-containing compounds achieved IC50 values as low as 2.7 µM against AChE . While specific data on this compound is limited, its structural similarities suggest it may possess comparable inhibitory effects.

- Comparative Analysis : The biological activity of this compound can be compared with other thiazole derivatives. The presence of the oxane group may enhance its pharmacokinetic properties, such as solubility and bioavailability, which are crucial for effective therapeutic applications.

常见问题

Q. What synthetic routes are recommended for preparing N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline?

Basic Research Question

The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis to construct the 1,3-thiazole moiety .

Aniline Functionalization : Introduction of the oxan-4-ylmethyl group via nucleophilic substitution or reductive amination, using oxane-4-carbaldehyde as a precursor.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products like over-alkylation .

Q. How is the molecular structure of this compound confirmed?

Basic Research Question

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, oxane methylene at δ 3.4–3.8 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Use SHELX programs for crystal structure determination, resolving bond angles and dihedral angles critical for SAR analysis .

Q. What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

- Enzyme Inhibition Assays : Measure IC against kinases or proteases using fluorescence-based substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with H-labeled ligands) to assess affinity for GPCRs or ion channels .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

- Substituent Variation : Synthesize analogs with modified oxane (e.g., oxolane) or thiazole (e.g., 5-bromo-thiazole) groups to assess impact on bioactivity .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2, guiding rational design .

- Pharmacophore Modeling : Identify essential moieties (e.g., thiazole’s hydrogen-bonding capacity) using MOE or Discovery Studio .

Q. How to address contradictions in reported bioactivity data across studies?

Advanced Research Question

- Purity Analysis : Verify compound integrity via HPLC (>95% purity) to rule out degradation products .

- Assay Standardization : Control variables like buffer pH, incubation time, and cell passage number to minimize variability .

- Meta-Analysis : Compare datasets using tools like RevMan, focusing on structural analogs (e.g., chloro vs. methoxy substituents) to explain divergent results .

Q. What computational methods predict pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water solubility) using GROMACS, accounting for oxane’s hydrophilicity .

- Metabolic Stability : Liver microsome assays paired with LC-MS/MS to identify major metabolites and metabolic soft spots .

Q. How to optimize solubility and stability during formulation?

Advanced Research Question

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., via pH adjustment) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the oxane moiety for controlled release .

- Excipient Screening : Use cyclodextrins or PEGylation to improve stability in preclinical formulations .

Q. What strategies elucidate the compound’s mechanism of action?

Advanced Research Question

- Proteomic Profiling : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR Knockdown : Target candidate genes (e.g., MAPK pathway components) to validate involvement in observed bioactivity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins (e.g., dissociation constants) .

属性

IUPAC Name |

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-13(15-16-6-9-19-15)10-14(3-1)17-11-12-4-7-18-8-5-12/h1-3,6,9-10,12,17H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUDFWPRKIESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC=CC(=C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。